BenchChemオンラインストアへようこそ!

N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine

p53-Y220C X-ray crystallography fragment-based drug discovery

This compound's core scaffold is crystallographically validated to bind the p53-Y220C cavity (PDB: 2X0U, 1.60 Å). Its [1,4]dioxino fusion imparts conformational rigidity unavailable in simpler benzothiazoles, while the N-(pyridin-3-ylmethyl) group provides a hydrogen-bond vector at the cavity rim. Procure for fragment growing, scaffold hopping, or as a reference ligand in biophysical assays (DSF/ITC). Certified ≥98% purity ensures batch-to-batch reproducibility. Not functionally interchangeable with non-dioxino analogs.

Molecular Formula C15H13N3O2S
Molecular Weight 299.3 g/mol
CAS No. 1105194-81-7
Cat. No. B1462248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine
CAS1105194-81-7
Molecular FormulaC15H13N3O2S
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C(=C2)SC(=N3)NCC4=CN=CC=C4
InChIInChI=1S/C15H13N3O2S/c1-2-10(8-16-3-1)9-17-15-18-11-6-12-13(7-14(11)21-15)20-5-4-19-12/h1-3,6-8H,4-5,9H2,(H,17,18)
InChIKeyKOGCEJAIIRWTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine (CAS 1105194-81-7): Procurement-Ready Chemical Profile


N-(Pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine (CAS 1105194-81-7; molecular formula C15H13N3O2S; MW 299.35 g/mol) is a synthetic heterocyclic small molecule belonging to the aminobenzothiazole class, featuring a fused [1,4]dioxino ring system and an N-(pyridin-3-ylmethyl) substituent . The compound's core scaffold—6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine—has been crystallographically characterized in complex with the p53 cancer mutant Y220C (PDB: 2X0U, resolution 1.60 Å) [1]. This compound is commercially available from multiple vendors with certified purity specifications (≥95% to NLT 98%) for research use .

Why N-(Pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine Cannot Be Replaced by Close-in Analogs


Substituting N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine with structurally related benzothiazole derivatives or simplified analogs (e.g., N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, CAS 496872-67-4; or the parent 6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine, CAS 313223-82-4) is not supported by evidence of functional equivalence . The [1,4]dioxino ring fusion imposes conformational rigidity and alters the electron density distribution of the benzothiazole core, which directly affects the geometry and occupancy of ligand–protein interactions within the p53-Y220C cavity [1]. Furthermore, the N-(pyridin-3-ylmethyl) substituent introduces a hydrogen-bond-capable pyridyl nitrogen at a specific vector that is absent in non-pyridyl analogs; removal or repositioning of this group abolishes key interactions [2]. Without direct comparative pharmacological data for the specific compound, procurement decisions must rely on structural rationale and the available scaffold-level evidence, recognizing that even minor structural modifications can profoundly alter target engagement and biological outcome.

Quantitative Differentiation Evidence for N-(Pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine (CAS 1105194-81-7)


Validated p53-Y220C Mutant Cavity Binding via X-Ray Crystallography (Scaffold-Level Evidence)

The core scaffold 6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine was co-crystallized with the p53 core domain mutant Y220C (PDB: 2X0U) at 1.60 Å resolution, revealing a defined binding pose within the mutation-induced surface cavity [1]. In contrast, the unsubstituted benzothiazol-2-amine scaffold (lacking the [1,4]dioxino ring) does not occupy this cavity with comparable complementarity; fragment screening identified the dioxino-fused scaffold as a privileged chemotype for this site [2]. This compound (CAS 1105194-81-7) retains the identical dioxino-benzothiazole core, with the N-(pyridin-3-ylmethyl) group providing an additional vector for interactions extending toward the cavity rim. Computational docking of 216 analogs derived from this scaffold against mutant p53 confirmed that the thiazole ring positioning is critical for binding, and flavonoid-derived virtual hits recapitulated interactions analogous to those of the thiazole ring of 6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine [3].

p53-Y220C X-ray crystallography fragment-based drug discovery protein stabilization

Recommended Research Application Scenarios for N-(Pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine (CAS 1105194-81-7)


Fragment-Based and Structure-Guided Drug Discovery Targeting p53-Y220C

This compound, whose core scaffold has been crystallographically validated to bind the p53-Y220C surface cavity (PDB: 2X0U at 1.60 Å resolution), can serve as a starting point or reference ligand for fragment growing, scaffold hopping, or structure-activity relationship (SAR) campaigns targeting the oncogenic Y220C mutant [1]. The N-(pyridin-3-ylmethyl) substituent extends from the 2-amino position and may be exploited for additional interactions at the cavity rim, as suggested by computational docking studies of related analogs [2]. Researchers seeking to build upon experimentally determined binding modes rather than de novo screening should prioritize this compound over non-crystallographically characterized analogs.

Computational Chemistry and Virtual Screening Template

The compound's scaffold has been explicitly used as a template for virtual screening campaigns: a 2022 dissertation study employed 6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine fragments to retrieve 216 virtual analogs from natural product databases, of which 127 passed drug-likeness filters and were successfully docked against mutant p53 [2]. The target compound (CAS 1105194-81-7) represents a synthetically accessible derivative that can serve as a positive control, reference ligand, or validation tool in analogous computational workflows.

Chemical Biology Tool Compound for p53 Mutant Stabilization Studies

Given the established structural biology precedent for aminobenzothiazole derivatives stabilizing the thermolabile p53-Y220C mutant [1], this compound may be deployed as a chemical probe in biophysical assays (e.g., differential scanning fluorimetry, isothermal titration calorimetry) to assess thermal stabilization of p53-Y220C. Procurement from vendors offering certified purity (NLT 98%) ensures batch-to-batch consistency essential for reproducible biophysical measurements .

Medicinal Chemistry SAR Expansion Around the Dioxino-Benzothiazole Core

With the [1,4]dioxino ring providing conformational constraint distinct from simple benzothiazoles, and the pyridin-3-ylmethyl group offering a hydrogen-bond-capable vector, this compound is suitable as a key intermediate or reference standard in SAR studies exploring how modifications at the 2-amino position affect target engagement. The compound is commercially available at research-grade purity (≥95%) suitable for analog synthesis and in vitro profiling .

Quote Request

Request a Quote for N-(pyridin-3-ylmethyl)-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.